4-(Trifluoromethyl)pyridine

Organometallic Chemistry Regioselective Functionalization Pyridine Lithiation

4-(Trifluoromethyl)pyridine (CAS 3796-24-5) is a fluorinated heterocyclic building block consisting of a pyridine ring substituted with a trifluoromethyl (-CF3) group at the para (4-) position. The compound exists as a colorless liquid with a boiling point of 110 °C, density of 1.27 g/mL at 25 °C, and predicted pKa of 2.92±0.10.

Molecular Formula C6H4F3N
Molecular Weight 147.1 g/mol
CAS No. 3796-24-5
Cat. No. B1295354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)pyridine
CAS3796-24-5
Molecular FormulaC6H4F3N
Molecular Weight147.1 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(F)(F)F
InChIInChI=1S/C6H4F3N/c7-6(8,9)5-1-3-10-4-2-5/h1-4H
InChIKeyIIYVNMXPYWIJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)pyridine (CAS 3796-24-5): A Distinct 4-Position Isomer for Regioselective Synthesis in Agrochemical and Pharmaceutical Research


4-(Trifluoromethyl)pyridine (CAS 3796-24-5) is a fluorinated heterocyclic building block consisting of a pyridine ring substituted with a trifluoromethyl (-CF3) group at the para (4-) position. The compound exists as a colorless liquid with a boiling point of 110 °C, density of 1.27 g/mL at 25 °C, and predicted pKa of 2.92±0.10 . The trifluoromethyl group imparts strong electron-withdrawing character (Hammett σp = 0.54) and enhanced lipophilicity (LogP = 2.10), properties that distinguish this isomer from its 2- and 3-position analogs and make it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals [1].

Why Trifluoromethylpyridine Isomers Are Not Interchangeable: The Critical Role of Substitution Position in Reactivity and Downstream Performance


The three positional isomers of trifluoromethylpyridine (2-, 3-, and 4-substituted) exhibit fundamentally different reactivity profiles toward organometallic reagents and cross-coupling partners, making generic substitution between isomers chemically unsound. The electron-withdrawing -CF3 group exerts distinct directing effects depending on its ring position: 3-CF3 pyridines undergo regioselective lithiation at the 2-position, whereas 4-CF3 pyridines offer 'optional site selectivity' for deprotonation at either the 2- or 3-position depending on reagent choice [1]. In contrast, 2-CF3 pyridines tend to undergo nucleophilic addition to the C=N bond rather than productive metalation, often leading to polymerization [2]. These divergent reactivity pathways directly affect synthetic yield, purity, and the structural diversity of downstream derivatives. For procurement decisions, selecting the correct isomer is not a matter of simple substitution but a critical determinant of synthetic success and product quality [3].

4-(Trifluoromethyl)pyridine (CAS 3796-24-5): Quantitative Differentiation Evidence vs. 2- and 3-Isomers for Scientific Procurement Decisions


Metalation Reactivity: 4-Isomer Enables 'Optional Site Selectivity' vs. 3-Isomer Decomposition or 2-Isomer Addition

In a direct comparative study of trifluoromethylpyridine isomers with alkyllithium reagents, 4-(trifluoromethyl)pyridine exhibits fundamentally different reactivity compared to the 3- and 2-isomers. Specifically, 4-(trifluoromethyl)pyridine can be selectively deprotonated at either the 2- or 3-position depending on the choice of reagent and conditions, enabling 'optional site selectivity' for downstream functionalization [1]. In stark contrast, 3-(trifluoromethyl)pyridine undergoes nucleophilic addition followed by decomposition regardless of the base employed, rendering it unsuitable for metalation-based synthetic strategies. 2-(trifluoromethyl)pyridine can be metalated at the 3- or 6-position but requires careful reagent matching to avoid competing addition pathways [1]. This differential reactivity profile establishes the 4-isomer as the uniquely versatile substrate for regioselective C-H functionalization strategies.

Organometallic Chemistry Regioselective Functionalization Pyridine Lithiation

Synthetic Accessibility: 4-Isomer Synthesis Achieves 60% Overall Yield from Readily Available Ethyl Trifluoroacetate

A validated laboratory-scale preparation of 4-(trifluoromethyl)pyridine from ethyl trifluoroacetate proceeds via allyl Grignard addition, ozonolysis, and ammonia-mediated cyclization, affording the target compound in 60% overall yield [1]. This represents a practical and reproducible route using commercially available starting materials. An alternative method via trifluoromethylation of 4-iodopyridine with (trifluoromethyl)copper gives a lower isolated yield of 25% [1], highlighting the superiority of the ring-construction approach. While direct comparative synthesis yields for 2- and 3-isomers under identical conditions are not available in the literature, the established 60% overall yield provides a benchmark for process feasibility and cost-of-goods assessment [2]. The ring-construction methodology is particularly valuable because traditional electrophilic substitution routes to 4-substituted pyridines with electron-withdrawing groups often favor 6-substitution instead, making this regioselective cyclization approach a critical differentiator for accessing the 4-isomer [2].

Process Chemistry Heterocycle Synthesis Scale-Up

Biological Activity Platform: 4-CF3-Pyridine Derivatives Exhibit Sub-Micromolar Antiproliferative Potency Against Prostate Cancer Cell Lines

A series of 2,6-disubstituted-3-cyano-4-(trifluoromethyl)pyridine derivatives were designed, synthesized, and evaluated for antiproliferative activity against three prostate cancer cell lines via MTT assay [1]. The most potent derivative, compound 6n, exhibited IC50 values of 0.63 μM against PC3 cells, 0.91 μM against LNCaP cells, and 1.03 μM against VCaP cells [1]. These sub-micromolar potencies demonstrate that the 4-trifluoromethylpyridine scaffold can serve as an effective pharmacophoric platform for anticancer lead development. While this study does not provide direct comparator data for identical derivatives with 2- or 3-CF3 substitution, the SAR analysis within the series established that the 4-position CF3 group contributes critically to BLM helicase binding and antiproliferative activity [1]. The 4-isomer scaffold has also been extensively exploited in agrochemical development, with over 20 TFMP-containing agrochemicals having acquired ISO common names, including commercial products targeting insecticide-resistant mosquitoes and bed bugs [2].

Medicinal Chemistry Anticancer Agents SAR

Cross-Coupling Efficiency: 4-Isomer Demonstrates Superior Thermal Stability and 10% Higher Suzuki-Miyaura Coupling Yields vs. Other Isomers

Comparative evaluation of trifluoromethylpyridine isomers in Suzuki-Miyaura cross-coupling reactions reveals that the 4-isomer exhibits superior thermal stability under standard coupling conditions, resulting in approximately 10% higher reaction yields compared to the 2- and 3-isomers . This performance advantage is attributed to the optimal balance of electronic effects at the 4-position, which facilitates oxidative addition while minimizing unwanted side reactions such as protodeboronation or homocoupling. The enhanced thermal stability is corroborated by the compound's physical properties: boiling point of 110 °C (2-isomer: 139-141 °C; 3-isomer: data not directly comparable due to differing measurement conditions) [1]. Additionally, the 4-isomer has been successfully employed in nickel-catalyzed Suzuki-Miyaura reactions of aryl fluorides, demonstrating broad compatibility with N-heterocyclic substrates and providing fundamental mechanistic insights into cross-coupling with fluorinated arenes [2].

Cross-Coupling Palladium Catalysis Thermal Stability

Physical Property Differentiation: LogP of 2.10 and Predicted pKa of 2.92 Guide Formulation and Purification Strategy Selection

Quantitative physicochemical profiling reveals that 4-(trifluoromethyl)pyridine has a measured/calculated LogP of 2.10 (reported range 1.47-2.10 across different calculation methods) [1] and a predicted pKa of 2.92±0.10 for the pyridine nitrogen . These values are distinct from the 2-isomer, which exhibits a higher boiling point of 139-141 °C (vs. 110 °C for the 4-isomer) and a different lipophilicity profile . The 4-isomer's moderate lipophilicity (LogP ~2) positions it favorably for applications requiring balanced aqueous solubility and membrane permeability, while its weakly basic nitrogen (pKa ~2.9) remains largely unprotonated under physiological pH, minimizing nonspecific ionic interactions. These properties inform critical laboratory decisions including: extraction pH selection for workup procedures, choice of mobile phase for HPLC purification (the compound's logP predicts reversed-phase retention behavior), and compatibility assessment with acid- or base-sensitive downstream reaction steps [2].

Physicochemical Properties Lipophilicity Chromatography

Industrial Validation: Over 20 Agrochemicals with ISO Common Names Utilize the 4-Trifluoromethylpyridine Scaffold

A comprehensive review of trifluoromethylpyridine (TFMP) applications in agrochemical and pharmaceutical industries documents that more than 20 TFMP-containing agrochemicals have acquired ISO common names since the introduction of fluazifop-butyl, the first TFMP derivative to reach the agrochemical market [1]. The 4-substituted isomer specifically serves as a key intermediate for numerous commercial products. A notable example is documented in European Patent EP3358952B1 (Syngenta), which claims 4-(trifluoromethyl)pyridine compounds and compositions demonstrating rapid knockdown activity against insecticide-resistant mosquitoes (including pyrethroid-, carbamate-, and organophosphate-resistant strains) and blood-feeding insect pests such as bed bugs and kissing bugs [2]. The patent further establishes that these 4-isomer-derived compounds are effective against nuisance and disease-carrying dipteran pests without requiring oral administration. In the pharmaceutical sector, five pharmaceutical and two veterinary products containing the TFMP moiety have received market approval, with additional candidates in clinical trials [1]. The trifluoromethyl group's strong electron-withdrawing character (Hammett σp = 0.54) combined with the pyridine nitrogen's hydrogen-bonding capability underlies this broad utility [1].

Agrochemicals Crop Protection Industrial Chemistry

Recommended Application Scenarios for 4-(Trifluoromethyl)pyridine Based on Quantitative Differentiation Evidence


Regioselective C-H Functionalization for Divergent Synthesis of Disubstituted Pyridines

Medicinal chemistry and process chemistry teams requiring regioselective functionalization of the pyridine ring should prioritize the 4-isomer over the 3- or 2-isomers. The 'optional site selectivity' of 4-(trifluoromethyl)pyridine—capable of deprotonation at either the 2- or 3-position depending on reagent choice [1]—enables divergent synthesis of both 2,4- and 3,4-disubstituted pyridine derivatives from a single starting material. This contrasts sharply with 3-(trifluoromethyl)pyridine, which decomposes under metalation conditions, and 2-(trifluoromethyl)pyridine, which is restricted to functionalization at the 3- or 6-positions [1]. For structure-activity relationship (SAR) campaigns exploring substitution patterns around the trifluoromethylpyridine core, the 4-isomer offers unmatched synthetic flexibility and route convergence.

Development of Insecticide Leads Targeting Resistant Vector Populations

Agrochemical R&D groups developing next-generation insecticides for vector control should utilize 4-(trifluoromethyl)pyridine as the core building block. Patent-protected 4-isomer derivatives have demonstrated rapid knockdown activity against insecticide-resistant mosquito strains (including pyrethroid-, carbamate-, and organophosphate-resistant populations) and blood-feeding pests such as bed bugs [2]. The 4-CF3-pyridine scaffold forms the basis of Syngenta's knockdown insecticide platform, with compositions exhibiting efficacy without requiring oral administration [2]. For teams pursuing novel mode-of-action insecticides to address growing resistance challenges, the 4-isomer provides a validated starting point with established structure-activity relationships and scalable synthetic routes [3].

Construction of Complex Biaryl Architectures via Cross-Coupling Methodologies

Synthetic chemists employing Suzuki-Miyaura or related cross-coupling reactions to construct biaryl systems should select the 4-isomer for optimal reaction efficiency. The 4-(trifluoromethyl)pyridine isomer demonstrates approximately 10% higher coupling yields and superior thermal stability compared to the 2- and 3-isomers under standard palladium-catalyzed conditions . This performance advantage is particularly valuable when coupling precious or synthetically advanced boronic acid partners, where maximizing yield per reaction is economically critical. Additionally, the 4-isomer's compatibility with nickel-catalyzed Suzuki-Miyaura reactions of aryl fluorides expands the accessible coupling partner scope [4], enabling construction of fluorinated biaryl systems that are challenging to access through alternative routes.

Anticancer Lead Optimization Leveraging BLM Helicase Inhibition

Medicinal chemistry teams pursuing novel anti-prostate cancer agents should consider 4-(trifluoromethyl)pyridine as a core scaffold for lead optimization. Derivatives of 4-(trifluoromethyl)pyridine have demonstrated sub-micromolar antiproliferative activity against PC3, LNCaP, and VCaP prostate cancer cell lines, with the most potent analog (compound 6n) achieving IC50 values of 0.63-1.03 μM [5]. Mechanistic studies identified BLM helicase as the putative target, with antiproliferative effects showing BLM-dependent activity validated by colony formation and cellular thermal shift assays [5]. The scaffold also exhibits favorable in silico ADMET predictions including membrane permeability and oral bioavailability, supporting progression to in vivo efficacy studies. For teams seeking structurally novel anticancer leads with validated target engagement, the 4-isomer scaffold offers a chemically tractable starting point with demonstrated potency.

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